Technical Monograph: 3-(2,5-Difluorophenoxy)piperidine
Technical Monograph: 3-(2,5-Difluorophenoxy)piperidine
The following is an in-depth technical monograph on 3-(2,5-Difluorophenoxy)piperidine , designed for researchers in medicinal chemistry and drug development.
Role: Fluorinated Heterocyclic Building Block for CNS & GPCR Ligand Discovery
Part 1: Executive Summary & Chemical Identity
3-(2,5-Difluorophenoxy)piperidine is a specialized heterocyclic intermediate used primarily in the optimization of "drug-like" properties during the lead generation phase of pharmaceutical development. It belongs to the class of aryloxy-piperidines , a privileged scaffold in medicinal chemistry known for its ability to modulate G-Protein Coupled Receptors (GPCRs)—specifically serotonin (5-HT) and dopamine receptors—and voltage-gated ion channels.
The incorporation of the 2,5-difluorophenyl moiety serves two critical mechanistic functions:
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Metabolic Blocking: The fluorine atoms at the 2 and 5 positions block common sites of oxidative metabolism (CYP450 hydroxylation), extending the half-life of the parent molecule.
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Electronic Modulation: The electron-withdrawing nature of the fluorine atoms alters the pKa of the piperidine nitrogen and the electron density of the ether oxygen, influencing binding affinity to hydrophobic pockets in target proteins.
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 3-(2,5-difluorophenoxy)piperidine |
| CAS Number | 946726-18-7 (Free Base) / 1184976-95-1 (HCl Salt) |
| Molecular Formula | C₁₁H₁₃F₂NO |
| Molecular Weight | 213.23 g/mol |
| Chirality | Contains one stereocenter at C3.[1][2][3][4][5][6][7][8] Available as (R), (S), or Racemate.[9] |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| pKa (Predicted) | ~9.2 (Piperidine Nitrogen) |
| Appearance | Viscous oil (Free Base) or White Solid (HCl Salt) |
Part 2: Synthetic Methodology
The synthesis of 3-(2,5-Difluorophenoxy)piperidine requires precise control over stereochemistry (if a chiral target is desired) and regioselectivity. The most robust route utilized in industrial settings is the Mitsunobu Coupling , which allows for the formation of the ether linkage under mild conditions, preserving the integrity of the piperidine ring.
Protocol: Mitsunobu Etherification
This protocol describes the coupling of N-Boc-3-hydroxypiperidine with 2,5-difluorophenol.
Reagents:
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Substrate A: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)
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Substrate B: 2,5-Difluorophenol (1.1 eq)
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Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)
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Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)
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Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (Substrate A) and Triphenylphosphine in anhydrous THF (0.2 M concentration).
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Addition of Phenol: Add 2,5-Difluorophenol (Substrate B) to the solution. Cool the mixture to 0°C in an ice bath.
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Coupling: Dropwise add DIAD over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
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Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Purify the N-Boc intermediate via silica gel column chromatography.
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Deprotection: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) or 4N HCl in Dioxane at 0°C. Stir for 2 hours.
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Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH >10 and extract with DCM to obtain the free base, or precipitate as the HCl salt using diethyl ether.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical inversion of configuration (Walden inversion) inherent to the Mitsunobu reaction if starting from a chiral alcohol.
Caption: Mitsunobu synthesis route. Note the SN2 inversion at the C3 position during the coupling step.
Part 3: Medicinal Chemistry Applications[2][3][6][7][10][11]
3-(2,5-Difluorophenoxy)piperidine is not typically a drug per se, but a pharmacophore used to probe Structure-Activity Relationships (SAR). It is particularly valuable in the "Fluorine Scan" phase of lead optimization.
Bioisosterism & Metabolic Stability
In many CNS-active drugs, an unsubstituted phenyl ring is a liability due to rapid metabolism. Replacing a phenyl group with a 2,5-difluorophenyl group often achieves:
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Oxidative Blockade: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond, preventing enzymatic attack at the most accessible ring positions.
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Lipophilicity Tuning: Fluorine increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration without significantly increasing molecular size.
Target Class Relevance
This scaffold is frequently observed in patent literature and SAR studies for:
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Serotonin Modulators (5-HT): The distance between the basic nitrogen and the aromatic ring in 3-substituted piperidines mimics the tryptamine core of serotonin.
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Norepinephrine Reuptake Inhibitors (NRIs): Similar to the phenoxy-propyl-amine motif found in atomoxetine or fluoxetine derivatives.
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Nav1.7 Channel Blockers: Aryloxy-piperidines bind to the voltage-sensing domain of sodium channels, relevant for pain management therapeutics.
Visualization: Pharmacophore Interactions
The diagram below models how this molecule interacts within a theoretical GPCR binding pocket (e.g., 5-HT receptor).
Caption: Theoretical binding mode. The protonated nitrogen anchors the molecule, while the fluorinated ring occupies a hydrophobic pocket.
Part 4: Safety & Handling
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for fluorinated aryl amines .
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Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling Protocol:
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Always handle in a fume hood.
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Wear nitrile gloves and safety glasses.
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Incompatibility: Avoid strong oxidizing agents. The free base is sensitive to CO₂ (carbamate formation); store under inert gas (Argon/Nitrogen).
-
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Storage: Keep cold (2-8°C) and dry. The HCl salt is hygroscopic.
Part 5: References
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Mitsunobu, O. (1981).[2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
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Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
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Santa Cruz Biotechnology. "3-(2,5-Difluorophenoxy)piperidine Product Data." SCBT Catalog.
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
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ChemicalBook. "4-(2,4-Difluorophenoxy)piperidine vs 3-(2,5-Difluorophenoxy)piperidine Structure Analysis."
Disclaimer: This guide is for research and development purposes only. The compound described is a chemical intermediate and is not approved for human therapeutic use without further regulatory clearance.
Sources
- 1. 3-[2-(3,5-Difluorophenoxy)ethyl]piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]
- 3. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]
- 5. 3-(2,5-Difluorophenyl)azetidine 95.00% | CAS: 1203798-69-9 | AChemBlock [achemblock.com]
- 6. d-nb.info [d-nb.info]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
